N'-cycloheptyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
Autotaxin is a key enzyme in lysophosphatidic acid (LPA) biosynthesis, implicated in cancer, fibrosis, and inflammatory diseases . This compound features a thieno[3,4-c]pyrazole core substituted with a phenyl group at the 2-position and an ethanediamide linker modified with a cycloheptyl moiety. Its structural complexity and substituent arrangement suggest tailored interactions with enzymatic targets, particularly in the context of ATX inhibition .
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-19(21-14-8-4-1-2-5-9-14)20(26)22-18-16-12-27-13-17(16)23-24(18)15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIOBPFCWAZYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-cycloheptyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its use as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Dimethylaminoethyl group: Adds polarity and basicity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
- 1-Phenylethyl group : Increases aromaticity, likely favoring π-π interactions with hydrophobic enzyme pockets .
Molecular Properties and Hypothetical Activity Trends
While explicit pharmacological data (e.g., IC₅₀) are absent in the provided sources, substituent-driven trends can be inferred:
Hydrogen Bonding: The dimethylaminoethyl group provides additional hydrogen-bonding sites, which could enhance binding specificity to ATX’s active site .
Steric Effects: The cycloheptyl group may hinder binding in shallow enzymatic pockets, whereas smaller substituents (e.g., dimethylaminoethyl) could allow deeper penetration .
Patent and Therapeutic Implications
The European patent () highlights thieno[3,4-c]pyrazol-3-yl acetamides as Autotaxin inhibitors, emphasizing their utility in treating fibrotic and oncological disorders. The cycloheptyl variant’s patent inclusion suggests superior efficacy or pharmacokinetics in preclinical models compared to earlier analogs . Notably, the dimethylaminoethyl derivative (BG16206) is cataloged as a research compound, indicating its role in structure-activity relationship (SAR) studies .
Biological Activity
N'-cycloheptyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound belonging to the oxamide class. Its unique structure incorporates a cycloheptyl group, a phenyl group, and a thieno[3,4-c]pyrazole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's IUPAC name is N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide. The molecular formula is with a molecular weight of approximately 396.49 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors within cellular pathways. These interactions can lead to alterations in cellular signaling and metabolic processes. The compound has shown potential in modulating pathways related to inflammation and cancer cell proliferation.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated that thienopyrazole derivatives possess the ability to scavenge free radicals and reduce oxidative stress in vitro. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thienopyrazole derivatives have shown activity against various bacterial strains. For example, studies on related compounds indicate effective inhibition against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating inflammatory diseases or conditions characterized by excessive inflammation .
Study 1: Antioxidant Evaluation
A study conducted on thienopyrazole derivatives demonstrated that these compounds significantly reduced DPPH radical scavenging activity compared to control groups. The findings suggested that structural modifications could enhance antioxidant capacity .
Study 2: Antimicrobial Testing
In another study focusing on thienopyrazole derivatives similar to this compound, researchers found promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
